

2,2,4-Trimethyl-1,2-dihydroquinoline monomer vs. polymer structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2,4-Trimethyl-1,2-dihydroquinoline
Cat. No.:	B167200

[Get Quote](#)

An In-depth Technical Guide to **2,2,4-Trimethyl-1,2-dihydroquinoline**: Monomer vs. Polymer Structure

Executive Summary

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), often referred to as Acetone-anil, is a potent aminic antioxidant vital in the stabilization of rubbers and various plastics.^[1] While frequently represented by its monomeric structure, the commercial-grade material is a complex amalgam of oligomers, including dimers, trimers, and tetramers.^{[1][2]} This guide provides a detailed comparative analysis of the **2,2,4-trimethyl-1,2-dihydroquinoline** monomer and its polymerized form, offering insights into their respective structures, properties, and synthesis protocols. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of TMQ.

Monomer: 2,2,4-Trimethyl-1,2-dihydroquinoline

The monomeric form of **2,2,4-trimethyl-1,2-dihydroquinoline** is the fundamental building block of the widely used antioxidant. Its synthesis typically involves the acid-catalyzed condensation of aniline with acetone.^[2]

Monomer Structure and Properties

The monomer is a heterocyclic compound with the chemical formula C₁₂H₁₅N.^{[1][3]}

Table 1: Physicochemical Properties of **2,2,4-Trimethyl-1,2-dihydroquinoline** Monomer

Property	Value
IUPAC Name	2,2,4-Trimethyl-1,2-dihydroquinoline
Synonyms	1,2-Dihydro-2,2,4-trimethylquinoline, Acetone anil
CAS Number	26780-96-1 [1]
Molecular Formula	C ₁₂ H ₁₅ N [1] [3]
Molar Mass	173.259 g/mol [1]
Appearance	Solid [1] , Light tan powder [3]
Density	1.042 g/cm ³ at 20°C [1]
Melting Point	48°C (118°F) [1]
Boiling Point	255-260°C at 743 mmHg [3]
Solubility in Water	1 mg/L [1]
Solubility in Organic Solvents	Soluble in ethanol, acetone, and ethyl acetate. [4] [5]

Experimental Protocol: Synthesis of the Monomer

The synthesis of **2,2,4-trimethyl-1,2-dihydroquinoline** is generally achieved through the reaction of aniline with an acetone derivative in the presence of an acid catalyst.[\[2\]](#)[\[6\]](#)

Objective: To synthesize **2,2,4-trimethyl-1,2-dihydroquinoline**.

Materials:

- Aniline
- Acetone (or diacetone alcohol, mesityl oxide)
- Acid catalyst (e.g., hydrogen fluoride and boron trifluoride, benzenesulfonic acid)[\[6\]](#)[\[7\]](#)

- Reaction vessel with a condenser
- Heating and stirring apparatus

Procedure:

- Charge the reaction vessel with aniline and the chosen acid catalyst. For instance, for every mole of aniline, 0.005 to 0.1 mole of a catalyst mixture of hydrogen fluoride and boron trifluoride can be used.[6]
- Heat the mixture with stirring to a temperature between 80°C and 150°C.[6]
- Gradually add the acetone derivative to the heated mixture.
- Maintain the reaction temperature and continue stirring for several hours to ensure the completion of the condensation reaction.
- Upon completion, the reaction mixture will contain the **2,2,4-trimethyl-1,2-dihydroquinoline** monomer, along with by-products and the acid catalyst.[7]
- The monomer can be purified from the mixture through processes such as neutralization, washing with a hydrocarbon inert solvent, and distillation under high temperature and low pressure (e.g., 130°C to 170°C and a vacuum of 1 kPa or less).[7]

Polymer: Poly(**2,2,4-trimethyl-1,2-dihydroquinoline**)

The commercial antioxidant, commonly known as TMQ or RD, is a polymerized form of **2,2,4-trimethyl-1,2-dihydroquinoline**.[2][8] This product is not a single high-molecular-weight polymer but rather a mixture of oligomers with varying degrees of polymerization, typically with $n=2-4$.[2]

Polymer Structure and Properties

The polymer consists of repeating units of the **2,2,4-trimethyl-1,2-dihydroquinoline** monomer. Its properties are influenced by the distribution of dimers, trimers, and tetramers.[1][2]

Table 2: Physicochemical Properties of Poly(**2,2,4-trimethyl-1,2-dihydroquinoline**)

Property	Value
Synonyms	Antioxidant RD, TMQ, Flectol H, Nocrac 224 ^[8] ^[9]
CAS Number	26780-96-1 ^{[7][8]}
Molecular Formula	(C ₁₂ H ₁₅ N) _n ^{[2][8]}
Molecular Weight	(173.26) _n ^[10]
Appearance	Yellowish to amber pellets, powder, or flakes. ^[5] ^[11]
Density	1.08 g/cm ³ ^{[7][8]}
Softening/Melting Point	72-94°C ^{[11][12]} or 80-100°C ^[10]
Boiling Point	>315°C ^{[7][8]}
Flash Point	118.6°C ^{[7][8]}
Solubility in Water	<0.1 g/100 mL at 23°C ^[12]
Solubility in Organic Solvents	Soluble in ethanol, acetone, benzene; poorly soluble in petroleum ether. ^{[5][10]}

Experimental Protocol: Polymerization

The polymerization of the monomer occurs under acidic conditions, often as a subsequent step in the same reaction vessel where the monomer is synthesized.^[2]

Objective: To polymerize **2,2,4-trimethyl-1,2-dihydroquinoline**.

Materials:

- **2,2,4-trimethyl-1,2-dihydroquinoline** monomer (can be from the initial synthesis mixture)
- Acid catalyst (already present from monomer synthesis)
- Reaction vessel with heating and stirring capabilities

Procedure:

- Following the synthesis of the monomer, the reaction conditions (presence of acid catalyst and elevated temperature) are maintained to facilitate polymerization.
- The condensation reaction to form the monomer is generally slower than the subsequent polymerization.[\[2\]](#)
- The degree of polymerization can be influenced by reaction time, temperature, and catalyst concentration.
- The resulting product is a mixture of the monomer and its oligomers (dimers, trimers, etc.).[\[2\]](#)
- The final polymer product can be isolated and purified as required for its intended application.

Comparative Data Summary

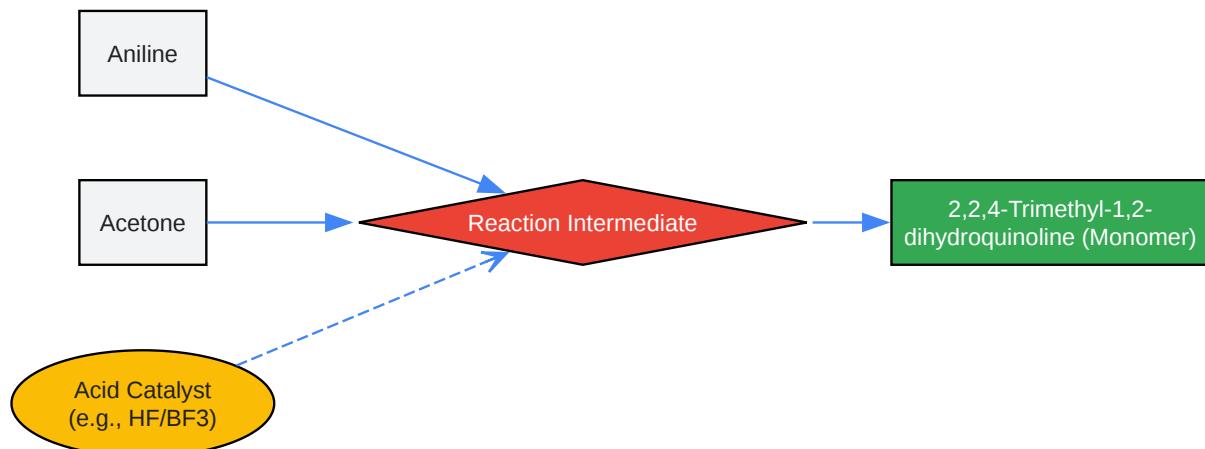
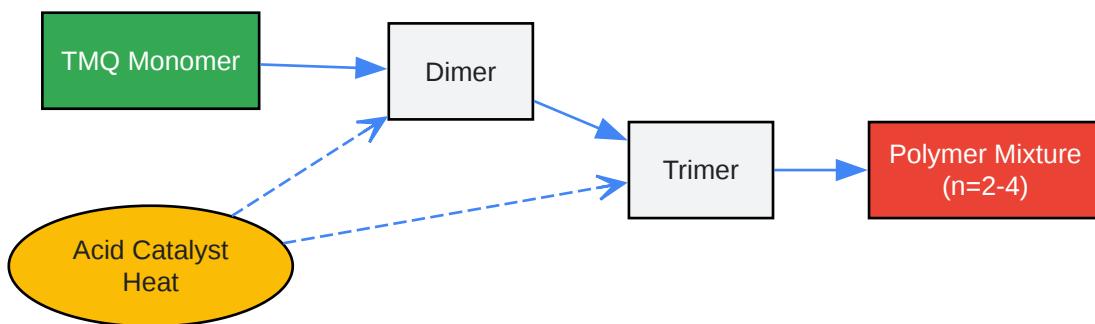
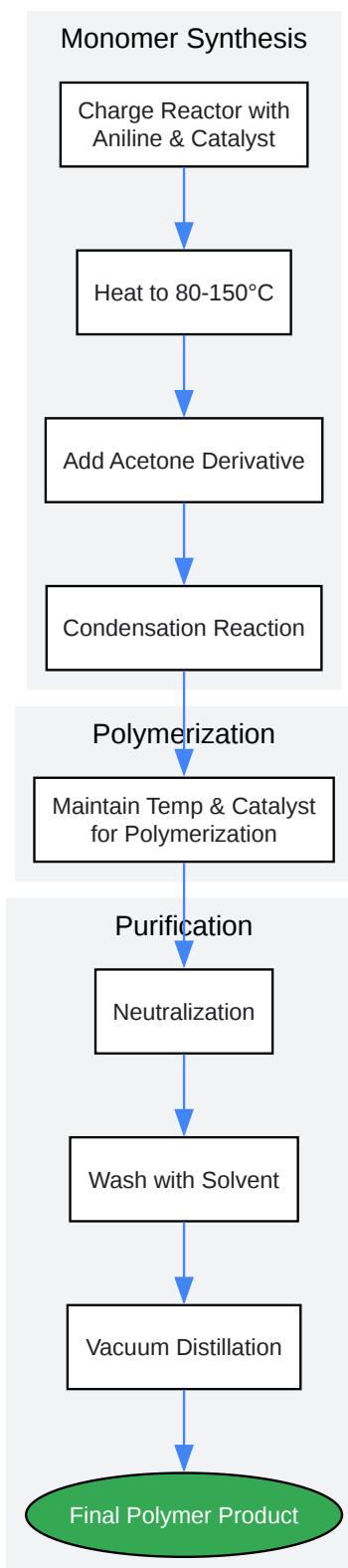

For ease of comparison, the key quantitative properties of the monomer and polymer are presented side-by-side.

Table 3: Comparison of Monomer and Polymer Properties

Property	Monomer (2,2,4-Trimethyl-1,2-dihydroquinoline)	Polymer (Poly(2,2,4-trimethyl-1,2-dihydroquinoline))
Molecular Formula	C12H15N	(C12H15N) _n
Molar Mass (g/mol)	173.259[1]	(173.26)n[10]
Appearance	Solid, light tan powder[1][3]	Yellowish to amber pellets, powder, or flakes[5][11]
Density (g/cm ³)	1.042 (at 20°C)[1]	1.08[7][8]
Melting/Softening Point (°C)	48[1]	72-100[10][11][12]
Boiling Point (°C)	~260[3][13]	>315[7][8]
Flash Point (°C)	101[3]	118.6[7][8]
Water Solubility	1 mg/L[1]	<0.1 g/100 mL[12]


Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical processes.


[Click to download full resolution via product page](#)

Caption: Synthesis pathway for the TMQ monomer.

[Click to download full resolution via product page](#)

Caption: Polymerization of TMQ monomer into oligomers.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for TMQ polymer synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
- 5. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]
- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Poly(2,2,4-trimethyl-1,2-dihydroquinoline) - Hazardous Agents | Haz-Map [haz-map.com]
- 10. 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD|Cas 26780-96-1|TMQ|Rubber Antioxidant|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chembk.com [chembk.com]
- 13. 2,2,4-Trimethyl-1,2-dihydroquinoline | 147-47-7 | FT153116 [biosynth.com]
- To cite this document: BenchChem. [2,2,4-Trimethyl-1,2-dihydroquinoline monomer vs. polymer structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167200#2-2-4-trimethyl-1-2-dihydroquinoline-monomer-vs-polymer-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com